N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
The compound with the identifier N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. These undergo a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal under mechanical grinding conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of high-pressure and high-temperature conditions to optimize the reaction rates and yields. Additionally, continuous monitoring and quality control measures are implemented to maintain the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons or hydrogen, leading to the reduction of its oxidation state.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated hydrocarbons and catalysts like palladium on carbon are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide include:
- CID 22694879
- CID 22694880
Uniqueness
What sets this compound apart from its similar compounds is its unique chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-9-10(6-7-20)14(22)19-15(17-9)23-8-13(21)18-12-5-3-2-4-11(12)16/h2-5,20H,6-8H2,1H3,(H,18,21)(H,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNMEBJHXGVCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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